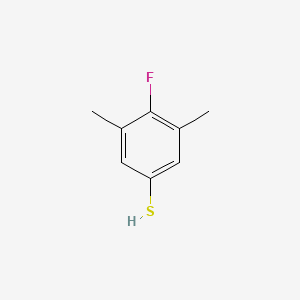

![molecular formula C17H20N4O4S B2529623 N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide CAS No. 946227-39-0](/img/structure/B2529623.png)

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

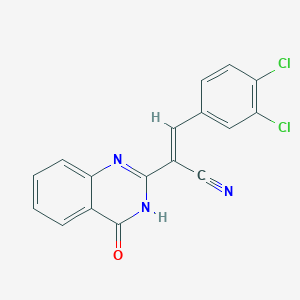

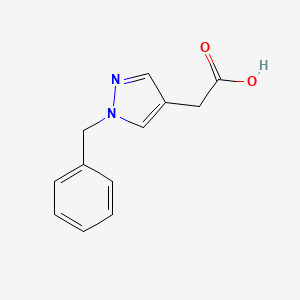

The compound "N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide" is a derivative of the pyrazole class, which is known for its potential biological applications. Pyrazole derivatives have been extensively studied due to their relevance in medicinal chemistry, particularly for their ability to bind nucleotide protein targets and exhibit various biological activities, including antibacterial properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of starting materials such as 4-aminophenazone, which is a non-steroidal anti-inflammatory drug . Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions such as 1,3-dipolar cycloaddition followed by rearrangement , or by reacting o-phthaloyl chloride with related pyrazolone compounds in suitable solvents like acetonitrile . These methods highlight the versatility and adaptability of pyrazole chemistry in generating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The specific compound mentioned features additional structural complexity, such as a thieno[3,4-c]pyrazole moiety, which is a fused ring system combining thiophene and pyrazole rings. The molecular structure is crucial as it determines the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, rearrangements, and tautomerism. Tautomerism, in particular, is a reaction that involves the transfer of a hydrogen atom within a molecule, leading to a structural isomer. This property is significant in the context of biological activity, as different tautomers can have different affinities for biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as melting point, solubility, and absorption maxima (λmax), are important for their practical applications. These properties are influenced by the molecular structure and can affect the compound's stability, solubility in various solvents, and its overall bioavailability. For instance, the solubility of a compound can determine its suitability for pharmaceutical formulations .

Applications De Recherche Scientifique

Biological Evaluation and Inhibitory Potential

Research into similar compounds has shown potential applications in the field of medicinal chemistry, particularly regarding their biological evaluation against various targets. For example, a study on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed these compounds possess potential biological applications. They were screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, demonstrating inhibitory potential that indicates a considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).

Antioxidant and Antimicrobial Activities

Another study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the antioxidant potential of these compounds. The research found moderate to significant radical scavenging activity, suggesting their utility as templates for developing new biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antitumor and Anti-Inflammatory Applications

Additionally, compounds derived from pyrazole and pyrazolopyrimidine structures have been evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of these compounds in developing new therapeutic agents with antitumor and anti-inflammatory properties, suggesting a pathway for the development of new anti-cancer drugs (Rahmouni et al., 2016).

Photophysical Properties and Material Science

In the realm of material science, studies on the photophysical characteristics of compounds with structural similarities, such as those incorporating the pyrazole ring, have been conducted to explore their utility in developing new materials with unique properties. For instance, research into the synthesis and photophysical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have provided insights into solvent polarity effects on absorption-emission properties, highlighting their potential in designing fluorescent materials with specific applications (Padalkar et al., 2011).

Propriétés

IUPAC Name |

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11(2)8-18-16(22)17(23)19-15-13-9-26(24,25)10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHHJKJLQEWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

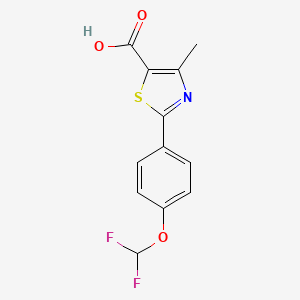

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

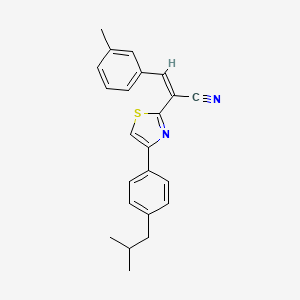

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

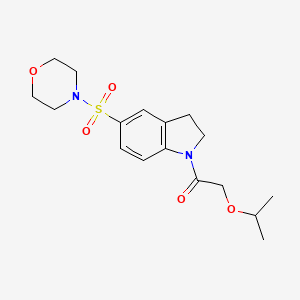

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)